Antibacterial Spectrum: Dichloromethyl Ketones Show Selective Activity Against Mycobacterium tuberculosis with Serum Stability
In a class of halomethyl aryl ketones, the dichloromethyl group is essential for activity against *Mycobacterium tuberculosis* and confers stability in serum, unlike chloromethyl and dibromomethyl analogs. This was demonstrated in a study of chloroacetyl, dichloroacetyl, and dibromoacetyl derivatives of various diaryl systems [1].
| Evidence Dimension | Antibacterial spectrum and serum stability |
|---|---|
| Target Compound Data | Dichloromethyl aryl ketones: Active against *Mycobacterium tuberculosis* and activity is not reduced by serum. |
| Comparator Or Baseline | Chloromethyl aryl ketones and dibromomethyl aryl ketones: Active against *Micrococcus pyogenes*, but activity is greatly reduced in the presence of serum. |
| Quantified Difference | Qualitative difference in both target organism and serum stability. |
| Conditions | Antibacterial assay on halomethyl aryl ketone derivatives of biphenyl, diphenylmethane, etc. (Cavallini et al., 1963). |
Why This Matters
For researchers screening for anti-tuberculosis agents, the dichloromethyl class offers a distinct profile of serum-stable activity that is not present in the mono-chloro or di-bromo analogs, preventing false negatives in assays containing serum.
- [1] Cavallini, G., Massarani, E., Nardi, D., Mauri, L., Tenconi, F., Pacchiano, F., & Mantegazza, P. (1963). Antibacterial Agents. Some New Halomethyl Aryl Ketones. Journal of Medicinal Chemistry, 6(5), 573–578. View Source
